4-(4-Hydroxybenzoyl)benzonitrile
Description
4-(4-Hydroxybenzoyl)benzonitrile is a benzonitrile derivative featuring a hydroxybenzoyl group (-CO-C₆H₄-OH) at the para position of the benzonitrile core.
Properties
CAS No. |
27645-61-0 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-(4-hydroxybenzoyl)benzonitrile |
InChI |
InChI=1S/C14H9NO2/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8,16H |
InChI Key |
CZYTUQCWOMSDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Triazole-containing analogs (e.g., 1c) exhibit potent cytotoxicity, likely due to hydrogen bonding and π-π stacking with cellular targets .
- Thiazole-substituted derivatives (e.g., compound 1) show enzyme inhibition via hydrophobic interactions and metal coordination .
- Hydroxybenzoyl vs. Hydroxypyrimidine : The hydroxy group in 4-(4-Hydroxybenzoyl)benzonitrile may enhance solubility and binding affinity compared to hydroxypyrimidine analogs, which rely on pyrimidine-mediated hydrogen bonds .
Nonlinear Optical (NLO) Properties
Benzonitrile derivatives with extended π-conjugation exhibit strong NLO responses:
Key Observations :
- Conjugation Length : Ethynyl-linked oxazole derivatives (βHRS = 45) outperform hydroxybenzoyl analogs due to longer π-conjugation .
- Steric Effects : The hydroxybenzoyl group in 4-(4-Hydroxybenzoyl)benzonitrile may hinder planarization, reducing NLO efficiency compared to linear ethynyl substituents.
Key Observations :
- Hydroxybenzoyl Synthesis : The hydroxybenzoyl group could be introduced via Friedel-Crafts acylation or Ullmann coupling, though steric hindrance may lower yields compared to smaller substituents (e.g., triazoles ).
Structural and Supramolecular Features
Crystal packing and intermolecular interactions vary with substituents:
Key Observations :
- Hydrogen Bonding : The hydroxyl group in 4-(4-Hydroxybenzoyl)benzonitrile may promote stronger hydrogen bonds than nitrile or thioxo groups, favoring supramolecular assembly .
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